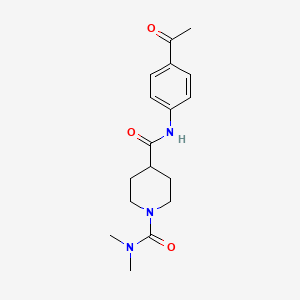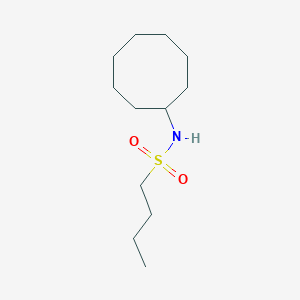![molecular formula C15H10N4S B5304035 2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5304035.png)
2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has been found to have potential applications in scientific research. This compound has a unique chemical structure that makes it interesting to study for its potential biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or by modulating specific signaling pathways in cells. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to modulate the immune system by regulating the production of cytokines. This compound has also been found to have anti-inflammatory effects and to modulate the activity of neurotransmitter receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments include its unique chemical structure, its potential as an anticancer agent, and its ability to modulate the immune system. However, limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Orientations Futures
For research on 2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine include further studies on its mechanism of action, as well as its potential as a therapeutic agent for various diseases. This compound may also be studied for its potential as a modulator of neurotransmitter receptors and as a tool for studying specific signaling pathways in cells. Additionally, further research may be needed to optimize the synthesis method for this compound and to improve its solubility and toxicity profile.
In conclusion, 2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has potential applications in scientific research. This compound has a unique chemical structure and has been found to have potential as an anticancer agent, as well as for its ability to modulate the immune system. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 2-aminothiophene, phenacyl bromide, and 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has been found to have potential applications in scientific research. It has been studied for its potential as an anticancer agent, as well as for its potential as a modulator of the immune system. This compound has also been found to have potential as an anti-inflammatory agent and as a modulator of neurotransmitter receptors.
Propriétés
IUPAC Name |
2-phenyl-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S/c1-2-5-11(6-3-1)14-17-15-16-9-8-12(19(15)18-14)13-7-4-10-20-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHPMVKSFQHWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5303959.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5303964.png)
![2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303969.png)
![7-[2-(4-morpholinyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303981.png)
![1-[(1-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}cyclopropyl)methyl]-1H-pyrazole](/img/structure/B5303990.png)
![1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone](/img/structure/B5303996.png)

![methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5304003.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B5304004.png)

![1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine](/img/structure/B5304020.png)

![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5304029.png)
![1-(methylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5304043.png)